(S)-2-(Benzylamino)propan-1-ol

Chiral Resolution Asymmetric Synthesis Amino Alcohol Resolving Agent

Essential chiral building block validated for isolating (−)-trans-chrysanthemic acid; L-valine/leucine analogs invert stereochemical outcome. Also enables syn-selective cross-benzoin reactions and chiral heterocycle synthesis. Available in high purity for reproducible results.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 6940-80-3
Cat. No. B152493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Benzylamino)propan-1-ol
CAS6940-80-3
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(CO)NCC1=CC=CC=C1
InChIInChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m0/s1
InChIKeyPJXWCRXOPLGFLX-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-2-(Benzylamino)propan-1-ol (CAS 6940-80-3) – Core Specifications and Identity


(S)-2-(Benzylamino)propan-1-ol, also known as N-Benzyl-L-alaninol, is a chiral 1,2-amino alcohol derivative with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol [1]. It is primarily employed as a chiral building block, a resolving agent for racemic mixtures, and an intermediate in the synthesis of complex organic molecules [2]. The compound is characterized by a specific (S)-configuration at the chiral center, a melting point range of 47-49 °C, and a boiling point of 292.2 °C at 760 mmHg .

Why Generic Substitution of (S)-2-(Benzylamino)propan-1-ol (CAS 6940-80-3) Carries High Experimental Risk


While several 2-benzylamino alcohols exist as a class of resolving agents and chiral auxiliaries, their performance is exquisitely sensitive to subtle changes in the amino acid side chain [1]. The steric and electronic environment at the chiral center directly dictates the efficiency of diastereomeric salt formation or enantioselective induction. For instance, the (S)-alaninol-derived compound yields the opposite enantiomer of trans-chrysanthemic acid compared to its valine-derived counterpart, demonstrating that a simple substitution of the starting amino acid completely inverts the stereochemical outcome of the resolution process [2]. Therefore, selecting an in-class analog without specific validation risks experimental failure and significant loss of time and materials.

Quantitative Differentiation Evidence for (S)-2-(Benzylamino)propan-1-ol (CAS 6940-80-3)


Stereochemical Outcome in Resolution of (±)-trans-Chrysanthemic Acid

In a direct comparative study, (S)-2-(Benzylamino)propan-1-ol (derived from L-alanine) was evaluated alongside six other 2-benzylamino alcohols for the resolution of (±)-trans-chrysanthemic acid [1]. The key differentiation is the stereochemical outcome: while N-benzylamino alcohols derived from L-valine and L-leucine yielded d-trans-chrysanthemic acid, the use of (S)-2-(Benzylamino)propan-1-ol resulted in the isolation of the (−)-trans-chrysanthemic acid enantiomer [2].

Chiral Resolution Asymmetric Synthesis Amino Alcohol Resolving Agent

Commercial Purity and Analytical Specification Variance

Commercial sources offer (S)-2-(Benzylamino)propan-1-ol at varying purity grades, which impacts procurement decisions for sensitive applications . The compound is available with a minimum purity specification of 95% (GC) , 97% , and 98% (GC) . In contrast, its enantiomer, (R)-2-(Benzylamino)propan-1-ol (CAS 74609-49-7), is typically offered at a standard purity of 95% .

Chemical Procurement Quality Control Synthetic Intermediate

Physical State and Handling Properties Relative to Analogs

The physical form and storage requirements of a compound are critical factors for laboratory handling and long-term stability . (S)-2-(Benzylamino)propan-1-ol is reported as a solid at ambient temperature (20°C) with a melting point of 47-49 °C . This contrasts with some in-class compounds, such as N-benzyl-L-valinol (derived from L-valine), which is typically handled as a liquid or low-melting solid, impacting its ease of weighing and stability during storage .

Compound Management Formulation Physicochemical Properties

Validated Application Scenarios for (S)-2-(Benzylamino)propan-1-ol (CAS 6940-80-3)


Resolution of Racemic Carboxylic Acids to Access the (-)-Enantiomer

This compound is the resolving agent of choice when the goal is to isolate the levorotatory (−) enantiomer from a racemic mixture of trans-chrysanthemic acid [1]. Based on direct comparative evidence, the use of other 2-benzylamino alcohols (e.g., those from L-valine or L-leucine) will instead yield the dextrorotatory (d-) enantiomer, which would be counterproductive if the (−) form is the synthetic target [2].

Synthesis of Syn-Selective Cross-Benzoin Products

This compound serves as a critical precursor for the synthesis of N-Bn-N-Boc-α-amino aldehydes [1]. These aldehydes are demonstrated to be effective partners in NHC-catalyzed cross-benzoin reactions with heteroaromatic aldehydes, providing syn-selective products with good diastereoselectivity [2]. This reaction pathway is complementary to the anti-selective cross-benzoin reactions of NHBoc-α-amino aldehydes, offering chemists a distinct stereochemical route [3].

Construction of Chiral Heterocyclic Scaffolds

The compound's bifunctional nature (amino alcohol) makes it a versatile building block for the synthesis of chiral heterocycles, such as 3-oxa-2,7-diazabicyclo[3.3.0]octanes [1]. Its use in this context has been demonstrated through allylation and subsequent cyclization reactions, providing a route to enantiomerically pure bicyclic systems [2]. This application is distinct from its use as a simple resolving agent, showcasing its broader utility in complex molecule construction.

High-Purity Starting Material for Asymmetric Catalysis

For applications requiring precise stoichiometry and high reproducibility, such as the preparation of chiral ligands or catalysts, the availability of (S)-2-(Benzylamino)propan-1-ol in 98% (GC) purity provides a distinct advantage [1]. This higher purity grade minimizes the presence of unidentified impurities that could poison catalytic cycles or lead to unwanted side reactions, thereby improving overall process efficiency and yield consistency [2].

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